Lercanidipine-d3
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H41N3O6 |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |
InChI Key |
ZDXUKAKRHYTAKV-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Lercanidipine Analogs
Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the lercanidipine (B1674757) structure is accomplished through various chemical synthesis techniques. These methods are designed to be highly selective, ensuring that deuterium is incorporated at specific, desired positions within the molecule.
Targeted Deuteration via Precursor Modification
One common method involves reacting 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with a substituted chlorophosphate derivative to form a phosphonoester intermediate. This intermediate is then reacted with a deuterated version of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol to yield the final deuterated lercanidipine. google.com
Catalytic Hydrogen-Deuterium Exchange Reactions
Catalytic hydrogen-deuterium (H-D) exchange reactions represent a powerful method for introducing deuterium into organic molecules. snnu.edu.cn This "late-stage" functionalization can be performed on the final lercanidipine molecule or its advanced precursors. snnu.edu.cn These reactions typically employ a catalyst, often a transition metal like palladium or iridium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or a deuterated solvent like D2O. snnu.edu.cnmit.edu
The choice of catalyst and reaction conditions is critical for achieving site-selectivity, targeting specific C-H bonds for deuteration while leaving others intact. snnu.edu.cn For instance, acid-catalyzed H/D exchange in deuterated solvents can be used to substitute specific hydrogen atoms. benchchem.com This method offers an efficient way to introduce deuterium without the need for a multi-step synthesis starting from labeled precursors. snnu.edu.cn
Reductive Deuteration Techniques
Reductive deuteration is another valuable technique for incorporating deuterium. This method involves the reduction of a suitable functional group using a deuterium-donating reagent. benchchem.com For example, a carbonyl group can be reduced to a deuterated methylene (B1212753) group using a reagent like sodium borodeuteride (NaBD4) or catalytic hydrogenation with deuterium gas (D2) over a catalyst such as palladium on carbon (Pd/C). benchchem.comnih.govd-nb.info
This technique is particularly useful for introducing deuterium at specific positions that are not easily accessible through H-D exchange. The choice of the reducing agent and the substrate determines the position and stereochemistry of the incorporated deuterium atoms. nih.govd-nb.info
Enzymatic Approaches for Stereospecific Deuteration
While chemical methods are widely used, enzymatic approaches offer the potential for highly stereospecific deuteration. google.com Enzymes, as chiral catalysts, can distinguish between enantiotopic protons or faces of a molecule, leading to the incorporation of deuterium with high stereoselectivity. drugbank.comdrugbank.comuc.pt Although specific enzymatic methods for the deuteration of lercanidipine are not extensively detailed in the provided context, the principles of enzymatic catalysis suggest their potential utility. For instance, oxidoreductases could be employed with a deuterated cofactor like NADH-d to introduce deuterium stereospecifically.
Isotopic Enrichment and Purity Assessment of Deuterated Lercanidipine Analogs
Following the synthesis of deuterated lercanidipine, it is essential to determine the isotopic enrichment and purity of the final product. rsc.orgalmacgroup.com Isotopic enrichment refers to the percentage of molecules that have been successfully labeled with deuterium at the target positions. isotope.com
Several analytical techniques are employed for this purpose:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic enrichment. rsc.orgalmacgroup.com By comparing the mass-to-charge ratio (m/z) of the deuterated analog to its unlabeled counterpart, the degree of deuterium incorporation can be accurately determined. researchgate.netnih.gov For Lercanidipine-d3, the transition of m/z 615.2 → 283.1 is monitored, compared to m/z 612.2 → 280.1 for the unlabeled Lercanidipine. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information and can confirm the position of deuterium incorporation. rsc.org In ¹H NMR, the disappearance or reduction of a signal corresponding to a specific proton indicates that it has been replaced by deuterium. benchchem.com ¹³C NMR can also show characteristic shifts upon deuteration of adjacent carbons. Online hydrogen/deuterium (H/D) exchange studies coupled with NMR can also be used to probe the stability and location of the deuterium atoms. researchgate.netresearchgate.net
The combination of these techniques ensures the production of a high-quality, well-characterized deuterated lercanidipine analog suitable for its intended applications. rsc.org
Table of Research Findings on this compound Analysis:
| Analytical Method | Parameter Measured | Key Finding | Reference |
|---|---|---|---|
| UPLC-MS/MS | Quantification in human plasma | Developed a reliable method using this compound as an internal standard. | researchgate.netnih.gov |
| UPLC-MS/MS | MRM Transitions | Monitored m/z 612.2 → 280.1 for Lercanidipine and m/z 615.2 → 283.1 for this compound. | researchgate.net |
| HR-MS and NMR | Isotopic Enrichment and Structural Integrity | A combined strategy to evaluate the isotopic purity and confirm the position of deuterium labels. | rsc.org |
| ¹H-NMR | Deuterium Incorporation Site | Absence of specific proton signals confirms the location of deuterium substitution. | benchchem.com |
Advanced Bioanalytical Methodologies Employing Lercanidipine D3 As an Internal Standard
Fundamental Principles of Stable Isotope Internal Standards in Mass Spectrometry
Stable isotope-labeled internal standards (SIL-ISs) are compounds in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comoup.com Lercanidipine-d3 is a deuterium-labeled analog of Lercanidipine (B1674757), where three hydrogen atoms in the methyl group attached to the nitrogen atom have been replaced with deuterium. vulcanchem.com This substitution results in a compound that is chemically and physically almost identical to the analyte of interest (lercanidipine) but has a different mass-to-charge ratio (m/z), allowing for its distinction in mass spectrometric analysis. vulcanchem.comscioninstruments.com
Role in Quantitative Analysis and Calibration Curve Construction
In quantitative bioanalysis, an internal standard is a crucial component added in a known and constant amount to all samples, including calibration standards and quality control samples. lgcstandards.com The purpose of the internal standard is to correct for variability that may occur during sample preparation, such as extraction, and during instrumental analysis. scispace.com By calculating the ratio of the analyte response to the internal standard response, a more accurate and precise quantification can be achieved. lgcstandards.com
This compound is ideally suited for this role in the analysis of lercanidipine. vulcanchem.comveeprho.com Its near-identical chemical properties to lercanidipine ensure that it behaves similarly during sample processing and analysis, including extraction efficiency and chromatographic retention. vulcanchem.com When constructing a calibration curve, a series of standards with known concentrations of lercanidipine are prepared, each containing the same concentration of this compound. The ratio of the peak area of lercanidipine to the peak area of this compound is then plotted against the concentration of lercanidipine to generate a linear relationship. researchgate.net This curve is then used to determine the concentration of lercanidipine in unknown samples. Studies have demonstrated the successful use of this compound in establishing linear calibration curves for lercanidipine over a wide dynamic concentration range, for instance, from 0.010 to 20.0 ng/mL in human plasma. xjtu.edu.cnnih.gov
Mitigation of Matrix Effects and Ionization Variability
A significant challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the "matrix effect." scioninstruments.comwaters.com This phenomenon occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. scioninstruments.comwuxiapptec.com This can significantly impact the accuracy and reproducibility of the analytical method. waters.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. lgcstandards.comwaters.comwuxiapptec.com Because this compound has nearly identical physicochemical properties to lercanidipine, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement in the ion source. waters.comwuxiapptec.com By using the analyte-to-internal standard response ratio for quantification, the variability caused by matrix effects is effectively normalized, as both the analyte and the internal standard are affected proportionally. wuxiapptec.com Research has shown that methods employing this compound as an internal standard have successfully passed assessments for matrix effects, ensuring the reliability of the quantitative data. xjtu.edu.cnnih.govresearchgate.netresearchgate.net
Calibration and Method Validation Standards
Regulatory guidelines for bioanalytical method validation require a thorough assessment of the method's performance characteristics, including specificity, linearity, accuracy, precision, and stability. This compound plays a pivotal role in these validation processes. veeprho.comresearchgate.net
During method validation, this compound is used to prepare calibration standards and quality control (QC) samples at various concentration levels. researchgate.net The precision and accuracy of the method are evaluated by analyzing these QC samples. For example, studies have reported inter-batch and intra-batch precision with a coefficient of variation (%CV) of less than 5.8% and excellent accuracy for the quantification of lercanidipine using this compound. vulcanchem.comxjtu.edu.cnnih.gov The stability of lercanidipine in biological samples under different storage conditions (e.g., bench-top, freeze-thaw cycles) is also assessed using this compound to ensure that the analyte does not degrade during sample handling and storage. wjpps.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust and sensitive LC-MS/MS method is essential for the accurate quantification of lercanidipine in biological matrices. This involves optimizing both the chromatographic separation and the mass spectrometric detection parameters, with this compound serving as the internal standard throughout the process.
Chromatographic Separation Techniques (e.g., UPLC, HPLC)
The goal of chromatographic separation is to separate the analyte (lercanidipine) and the internal standard (this compound) from other components in the sample matrix to minimize interference. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly used techniques. xjtu.edu.cnresearchgate.net UPLC, which utilizes smaller particle size columns, offers advantages such as faster analysis times and improved resolution. xjtu.edu.cn
Several studies have detailed the chromatographic conditions for the analysis of lercanidipine using this compound. A common approach involves reversed-phase chromatography with C18 or C8 columns. xjtu.edu.cnresearchgate.netnih.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with additives like formic acid, acetic acid, or ammonium (B1175870) dihydrogen phosphate (B84403) to improve peak shape and ionization efficiency. nih.govsielc.comijpsonline.com
Interactive Table 1: Examples of Chromatographic Conditions for Lercanidipine Analysis
| Parameter | Method 1 xjtu.edu.cnnih.gov | Method 2 researchgate.netresearchgate.net | Method 3 wjpps.com |
|---|---|---|---|
| Technique | UPLC | LC-MS/MS | HPLC |
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | Symmetry C18 (75 x 4.6 mm, 3.5 µ) | Lux 3µ Cellulose-3 (150×4.6 mm) |
| Mobile Phase | Isocratic | Not specified | 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 V/V) |
| Flow Rate | Not specified | Not specified | 1.0 mL/min |
| Column Temp. | Not specified | Not specified | 40ºC |
Mass Spectrometric Detection Modes (e.g., Multiple Reaction Monitoring, MRM)
Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. researchgate.net The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This process provides a high degree of specificity, as only molecules that undergo this specific fragmentation pattern are detected.
For lercanidipine and this compound, the analysis is typically performed in the positive ion mode using an electrospray ionization (ESI) source. nih.gov The MRM transitions are optimized to achieve the best signal intensity.
Interactive Table 2: Mass Spectrometric Parameters for Lercanidipine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Lercanidipine | 612.60 | 280.50 |
| This compound | 615.60 | 280.50 |
Note: Specific m/z values can vary slightly between instruments and studies.
One study specified optimized mass parameters including a cone gas flow of 85 L/h, desolvation gas flow of 740 L/h, capillary voltage of 2.2 kV, source temperature of 120 °C, and desolvation temperature of 320 °C. researchgate.net The use of these highly selective MRM transitions for both lercanidipine and its stable isotope-labeled internal standard, this compound, ensures the development of a highly specific, sensitive, and reliable bioanalytical method for its quantification in complex biological matrices.
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is critical for removing interfering substances from biological samples like plasma, thereby improving the accuracy and sensitivity of the analytical method. For the analysis of Lercanidipine using this compound as an IS, both solid-phase extraction and liquid-liquid extraction have been successfully developed and validated.
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from plasma. In a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, Lercanidipine and its internal standard, this compound, were extracted from 100 µL of human plasma. nih.govnih.govscienceopen.com The optimization of this process involved the use of specific SPE cartridges to achieve high recovery and clean extracts.
Detailed research findings show that Phenomenex Strata™-X (30 mg, 1 mL) cartridges are effective for this purpose. nih.govnih.gov The methodology involves loading the plasma sample onto the cartridge, followed by washing steps to remove endogenous interferences, and finally eluting the analyte and the internal standard. This SPE protocol has been demonstrated to be robust and reproducible in bioequivalence studies. nih.govnih.govscienceopen.comxjtu.edu.cn Another method utilized a Symmetry C18 column for the solid-phase extraction of Lercanidipine and this compound from plasma samples. researchgate.net
Liquid-liquid extraction (LLE) offers an alternative to SPE and is based on the differential solubility of the analyte and impurities in two immiscible liquid phases. A specific and rapid liquid chromatography-mass spectrometry (LC-MS/MS) method was developed for Lercanidipine in human plasma using Lercanidipine R-D3 as the internal standard. nih.gov
The validated LLE protocol involved the use of a hexane (B92381) and ethyl acetate (B1210297) mixture as the extraction solvent. nih.gov This technique effectively isolates the drug from the plasma matrix. nih.gov Another documented LLE protocol for Lercanidipine analysis utilized Methyl-tert-Butyl Ether (TBME) as the extraction solvent, demonstrating good peak shape and recovery for the analyte and its internal standard. researchgate.net
Method Validation for Deuterated Internal Standard Applications
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. When using a deuterated internal standard like this compound, key validation parameters include analytical sensitivity, recovery, precision, and accuracy.
The lower limit of quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For Lercanidipine analysis, different methods have established varying levels of sensitivity.
An improved UPLC-MS/MS method demonstrated high sensitivity with a linear calibration range of 0.010–20.0 ng/mL and an LLOQ of 0.010 ng/mL. nih.govnih.govscienceopen.com A separate LC-MS/MS method using LLE established an LLOQ of 0.1 ng/mL, with a linear range of 0.1–16 ng/mL. nih.gov
Table 1: Analytical Sensitivity of Validated Methods
| Method | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Source(s) |
| UPLC-MS/MS with SPE | This compound | 0.010 | 0.010 - 20.0 | nih.gov, nih.gov, scienceopen.com |
| LC-MS/MS with LLE | Lercanidipine R-D3 | 0.1 | 0.1 - 16 | nih.gov |
Extraction recovery measures the efficiency of the extraction procedure. High and consistent recovery is crucial for a reliable bioanalytical method. The use of this compound as an internal standard helps to compensate for any variability during the extraction process.
In a UPLC-MS/MS method employing SPE, the mean extraction recovery for both Lercanidipine and this compound was greater than 94%. nih.govnih.govresearchgate.net This high level of recovery was consistent across multiple quality control levels, indicating the procedure's robustness and reproducibility. nih.gov
Table 2: Extraction Recovery Data for Lercanidipine and this compound
| Analyte | Quality Control Level | Mean Extraction Recovery (%) | Source(s) |
| Lercanidipine | LLOQ QC (0.010 ng/mL) | 94.3 - 98.6 | nih.gov |
| Lercanidipine | LQC (0.030 ng/mL) | 94.3 - 98.6 | nih.gov |
| Lercanidipine | MQC (2.40/8.00 ng/mL) | 94.3 - 98.6 | nih.gov |
| Lercanidipine | HQC (16.0 ng/mL) | 94.3 - 98.6 | nih.gov |
| This compound | IS (40.0 ng/mL) | 94.1 - 97.5 | nih.gov |
Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. These are typically assessed by analyzing quality control (QC) samples at multiple concentrations on the same day (intra-day) and on different days (inter-day). The precision is expressed as the percent coefficient of variation (% CV).
A validated UPLC-MS/MS method demonstrated excellent precision and accuracy. The intra-batch and inter-batch precision (% CV) across five QC levels were less than 5.8%. nih.govnih.govscienceopen.com The accuracy for the calibration curve standards was found to be between 98.3% and 101.3%. nih.gov
Table 3: Intra-day and Inter-day Precision and Accuracy Data for Lercanidipine Quantification
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) | Source(s) |
| LLOQ QC | 0.010 | <5.8 | 98.3 - 101.3 | <5.8 | 98.3 - 101.3 | nih.gov |
| LQC | 0.030 | <5.8 | 98.3 - 101.3 | <5.8 | 98.3 - 101.3 | nih.gov |
| MQC-1 | 2.40 | <5.8 | 98.3 - 101.3 | <5.8 | 98.3 - 101.3 | nih.gov |
| MQC-2 | 8.00 | <5.8 | 98.3 - 101.3 | <5.8 | 98.3 - 101.3 | nih.gov |
| HQC | 16.0 | <5.8 | 98.3 - 101.3 | <5.8 | 98.3 - 101.3 | nih.gov |
Investigation of Deuterium Kinetic Isotope Effects Dkie on Lercanidipine S Chemical and Biological Reactivity
Theoretical Underpinnings of Deuterium (B1214612) Substitution and Bond Dissociation Energies
The foundation of the DKIE lies in the principles of quantum mechanics and vibrational energy of chemical bonds. stackexchange.com A chemical bond is not static; it vibrates at a specific frequency. The energy of this vibration at its lowest possible state is known as the zero-point energy. Due to its greater mass—possessing a neutron in addition to a proton—deuterium forms a stronger, more stable covalent bond with carbon than protium (B1232500) (the common isotope of hydrogen). bioscientia.dehumanjournals.com
The carbon-deuterium (C-D) bond has a lower zero-point energy compared to the carbon-hydrogen (C-H) bond. stackexchange.comportico.org This is because the vibrational frequency of a bond is inversely related to the mass of the atoms involved; the heavier C-D system vibrates more slowly than the C-H system. echemi.com Consequently, more energy is required to cleave a C-D bond than a C-H bond. bioscientia.de This difference in bond dissociation energy is the cornerstone of the kinetic isotope effect. stackexchange.comechemi.com A primary KIE is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of a reaction, with the effect being significant when the ratio of reaction rates (kH/kD) is greater than 2. portico.org
Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
| Property | C-H Bond | C-D Bond | Significance |
|---|---|---|---|
| Bond Dissociation Energy | ~338 kJ/mol | ~341.4 kJ/mol | C-D bond is stronger and requires more energy to break. stackexchange.comechemi.com |
| Vibrational Frequency | Higher | Lower | Due to the greater mass of deuterium. bioscientia.deechemi.com |
| Zero-Point Energy | Higher | Lower | Contributes to the higher overall stability of the C-D bond. stackexchange.comportico.org |
| Bond Length | Slightly longer | Slightly shorter (~0.005 Å) | Reflects the stronger attraction in the C-D bond. wikipedia.orgunibestpharm.com |
Impact on Reaction Kinetics and Rate-Limiting Steps in Metabolic Transformations
The increased strength of the C-D bond has direct consequences on the kinetics of metabolic reactions. If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, substituting that hydrogen with deuterium can significantly slow down the reaction. portico.orgacs.org
Lercanidipine (B1674757) is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoform CYP3A4. e-lactancia.orgwikipedia.orgnps.org.aumdpi.com This metabolic process often involves the oxidation of C-H bonds to form more polar, excretable metabolites. google.com The cleavage of a C-H bond is frequently the rate-limiting step in CYP450-mediated reactions. researchgate.net
By introducing deuterium at metabolically vulnerable positions in the lercanidipine molecule, as in Lercanidipine-d3, the rate of oxidation by CYP3A4 can be retarded. bioscientia.de The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in these enzymatic reactions. nih.gov This targeted deuteration can make the molecule more resistant to metabolic breakdown. unibestpharm.com For instance, deuteration of the methoxy (B1213986) groups in the drug deutetrabenazine significantly impedes their oxidative metabolism, demonstrating a powerful primary KIE. acs.org A similar principle applies to this compound, where deuteration at sites susceptible to CYP3A4 oxidation would be expected to slow its metabolic clearance.
Slowing the rate of metabolism through deuteration directly enhances a drug's metabolic stability. bocsci.com This translates to a longer biological half-life and increased systemic exposure. wikipedia.orgnih.gov The application of the DKIE has been a strategy to improve the pharmacokinetic profiles of various drugs. portico.orgresearchgate.net For this compound, this enhanced stability means the compound would persist in its active form for a longer duration compared to its non-deuterated counterpart. The reduced rate of biotransformation can lead to a decrease in the formation of metabolites. bocsci.com While specific in-vivo data for this compound is primarily in the context of its use as an internal standard for pharmacokinetic studies, the established principles of DKIE allow for predictable effects on its metabolic fate. medchemexpress.cominvivochem.com
Projected Effects of Deuteration on Lercanidipine Metabolism
| Pharmacokinetic Parameter | Lercanidipine | This compound (Projected) | Underlying Principle |
|---|---|---|---|
| Metabolism Rate (by CYP3A4) | High (Extensive first-pass metabolism) wikipedia.orgnps.org.au | Reduced | DKIE slows the rate-limiting C-D bond cleavage. acs.orgresearchgate.net |
| Metabolic Stability | Lower | Increased | Slower biotransformation leads to greater stability. unibestpharm.combocsci.com |
| Biological Half-life | 8-10 hours wikipedia.org | Prolonged | Reduced metabolic clearance increases residence time. wikipedia.orgnih.gov |
| Metabolite Formation | Extensive conversion to inactive metabolites e-lactancia.orgnps.org.au | Reduced | Slower metabolism decreases the rate of metabolite generation. bocsci.com |
Deuteration as a Probe for Mechanistic Studies in Enzymatic Reactions
Beyond its therapeutic potential, deuteration is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. humanjournals.comwikipedia.org By comparing the reaction rates of a deuterated compound like this compound with its non-deuterated form, researchers can determine whether C-H bond cleavage is part of the rate-determining step of a metabolic pathway. acs.orgnih.gov
If a significant DKIE is observed (kH/kD > 2), it provides compelling evidence that the breaking of that specific C-H bond is kinetically important. portico.org This information is invaluable for understanding the intricacies of enzyme-substrate interactions, particularly within the active site of complex enzymes like cytochrome P450. nih.govnih.gov Using isotopically labeled compounds such as this compound allows for precise mapping of a drug's metabolic fate and helps to identify which positions on the molecule are most susceptible to metabolism. tandfonline.com This approach has been widely applied in mechanistic studies of drug metabolism for decades. acs.orgresearchgate.net
Effects of Deuteration on Isomer Stability and Enantiomeric Purity Maintenance
Lercanidipine possesses a chiral center at the C4 position of the dihydropyridine (B1217469) ring and exists as two enantiomers, (S)-lercanidipine and (R)-lercanidipine. mdpi.com In some chiral molecules, the hydrogen atom at the stereogenic center can be acidic enough to allow for racemization or epimerization, where the molecule inverts its stereochemistry.
Deuteration can be used to stabilize such chiral centers. bioscientia.debocsci.com The stronger C-D bond is less likely to be cleaved than a C-H bond, thus kinetically hindering the process of stereoisomer interconversion. acs.org This stabilization helps to maintain the enantiomeric purity of a drug, which can be crucial as different enantiomers often have different pharmacological activities and toxicity profiles. unibestpharm.com While lercanidipine's dihydropyridine ring is generally stable, the principle of using deuteration to lock a specific stereoconfiguration has been demonstrated with other drugs, such as analogues of thalidomide, where it effectively prevents enantiomerization. acs.org For this compound, this effect would ensure that the specific enantiomeric form synthesized remains stable, preventing in-vivo conversion to the other enantiomer and ensuring a more predictable pharmacological effect. unibestpharm.combocsci.com
Exploration of Pharmacological and Mechanistic Insights Through Deuterated Lercanidipine Analogs in Preclinical Research
Evaluation of Lercanidipine-d3 in Receptor Binding and Ion Channel Modulation Studies
The primary mechanism of Lercanidipine (B1674757) involves the blockade of L-type calcium channels, a key process in regulating vascular tone. nih.govnih.govnih.gov The use of this compound is instrumental in studies designed to quantify the interaction of Lercanidipine with these channels.
Lercanidipine exhibits high selectivity for vascular L-type calcium channels, where it binds competitively to induce smooth muscle relaxation. nih.govnih.gov Preclinical studies have demonstrated that it also possesses an inhibitory effect on T-type calcium channels, which contributes to its nephroprotective properties. nih.goveuropeanreview.orgresearchgate.net The antihypertensive activity is mainly attributed to the (S)-enantiomer. medsinfo.com.aue-lactancia.org
In research settings, this compound functions as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.netxjtu.edu.cn This is because its chemical and pharmacological properties are virtually identical to the non-deuterated analyte, but its increased mass allows it to be distinguished during analysis. This enables the precise quantification of Lercanidipine in biological samples, a critical step in receptor binding assays and pharmacokinetic studies. While direct comparative binding affinity studies between this compound and its non-deuterated counterpart are not a focus of research—as the former is used to measure the latter—the assumption of identical binding dynamics is fundamental to its role as a reliable standard.
A study evaluating the effects of Lercanidipine enantiomers on calcium currents in guinea-pig ventricular myocytes provided insight into its channel selectivity. The findings indicated that Lercanidipine has a notable affinity for both L-type and T-type calcium channels.
| Compound | T/L Selectivity Ratio |
|---|---|
| (R)-Lercanidipine | 1.15 |
| (S)-Lercanidipine | 1.05 |
| Amlodipine | N/A (blocked only 4.3% of T-type channels) |
| Mibefradil | 1.3 |
Data sourced from a study on patch-clamped guinea-pig ventricular myocytes. The T/L ratio is based on the blockade of T-type versus L-type calcium currents. nih.goveuropeanreview.org
While deuteration can, in theory, subtly alter bond lengths and vibrational energies, there is a lack of specific preclinical research in the public domain that investigates conformational changes in Lercanidipine as a direct result of d3-labeling. Studies on other deuterated DHP derivatives have utilized dynamic NMR spectroscopy to probe conformational processes, such as the rotation of substituent groups. rtu.lv However, for this compound, its primary application remains as an analytical tool where its conformation is presumed to be identical to that of the parent compound for the purpose of accurate quantification.
Assessment of Isotopic Effects on Cellular and Molecular Pharmacodynamics
Modulation of Intracellular Calcium Homeostasis
The core function of lercanidipine is to reduce the influx of extracellular calcium through L-type calcium channels, thereby lowering the intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells. drugbank.comnih.gov This decrease in [Ca2+]i inhibits the contractile processes of these cells, leading to vasodilation. drugbank.com
For this compound, any potential isotopic effects on intracellular calcium homeostasis would stem from alterations in its binding affinity or kinetics at the L-type calcium channel. A vendor of this compound suggests that its deuterated structure may lead to unique isotopic effects on binding dynamics and that its nuanced reaction kinetics could facilitate precise regulation of calcium influx. scbt.com However, specific preclinical studies validating these claims with quantitative data, such as measurements of intracellular calcium concentration in response to this compound versus its non-deuterated counterpart, are not readily found in the reviewed literature. The primary mechanism remains the blockade of L-type calcium channels, similar to the parent compound. benchchem.com
The theoretical impact of deuteration on calcium homeostasis can be hypothesized in the following ways, though it must be stressed that this is not substantiated by specific experimental data on this compound:
Altered Binding Affinity: Deuteration could potentially modify the strength or duration of the bond between the drug and the calcium channel, which might influence the extent or duration of calcium influx inhibition.
Metabolic Stability: The C-D bond is stronger than the C-H bond, which can slow down metabolism by enzymes like CYP3A4. medchemexpress.comwikipedia.org If this compound is metabolized more slowly, it could lead to a more sustained presence at the site of action, potentially prolonging its effect on calcium channels and, consequently, on intracellular calcium levels.
Without direct comparative studies, data on the specific modulation of intracellular calcium by this compound remains theoretical.
Signaling Cascade Analysis in Response to Deuterated Analogs
The reduction in intracellular calcium initiated by lercanidipine influences several downstream signaling cascades. For instance, these intracellular effects are known to be linked to the inhibition of protein kinase C isoforms. nih.gov Furthermore, lercanidipine has been shown to have antioxidant and anti-inflammatory properties, which are associated with complex signaling pathways. nih.govnih.gov
A supplier notes that this compound's modulation of calcium influx impacts various cellular signaling mechanisms. scbt.com However, specific analyses of these signaling cascades in response to the deuterated analog are not available in the surveyed scientific literature. Research on the parent compound, lercanidipine, has demonstrated effects beyond simple vasodilation, including:
Inhibition of cell proliferation in vascular smooth muscle. nih.gov
Reduction of oxidative stress and inflammatory markers. nih.govnih.gov
Modulation of the nitric oxide (NO) pathway , in part by reducing asymmetric dimethylarginine (ADMA), an inhibitor of NO synthase. nih.gov
These effects are downstream consequences of the primary reduction in intracellular calcium. If this compound were to alter the primary signal (the change in [Ca2+]i), it would logically follow that these subsequent signaling events could also be modulated. For example, a more stable or potent inhibition of calcium influx could theoretically lead to a more pronounced effect on these related pathways.
The table below summarizes the known signaling effects of the parent compound, lercanidipine, which would be the focus for any future comparative analysis with this compound.
Table 1: Known Signaling Effects of Lercanidipine in Preclinical Models
| Cellular Effect | Signaling Pathway Involved | Outcome | Reference |
|---|---|---|---|
| Vasodilation | Inhibition of L-type Ca2+ channels | Decreased intracellular Ca2+, smooth muscle relaxation | wikipedia.orgdrugbank.com |
| Anti-inflammatory | Reduction in inflammatory markers | Decreased monocyte infiltration and tissue injury | nih.govnih.gov |
| Antioxidant | Reduction of reactive oxygen species | Decreased LDL-cholesterol oxidation | nih.gov |
| Renal Protection | Dilation of afferent & efferent arterioles | Maintained intraglomerular pressure, reduced proteinuria | nih.govnih.gov |
| Anti-proliferative | Inhibition of vascular smooth muscle cell proliferation | Prevention of vascular neointimal thickening | nih.govnih.gov |
This table is based on data for the non-deuterated lercanidipine, as specific signaling cascade analysis for this compound is not available in the reviewed literature.
Future Directions and Advanced Research Paradigms for Deuterated Dihydropyridines
Application of Lercanidipine-d3 in Targeted Drug Discovery and Development
The development of targeted drug therapies aims to enhance efficacy and minimize off-target effects by concentrating a drug's action at a specific site. While direct research on this compound in targeted drug delivery systems is still emerging, the principles of deuteration offer significant potential in this area. Deuteration can subtly but significantly alter the pharmacokinetic and metabolic profiles of a drug, a critical consideration in the design of targeted therapies. nih.govresearchgate.net
One of the primary advantages of deuteration is the potential to slow down drug metabolism. nih.gov Lercanidipine (B1674757) is extensively metabolized by the cytochrome P450 enzyme CYP3A4. wikipedia.org By replacing hydrogen atoms with deuterium (B1214612) at key metabolic sites, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can reduce the rate of metabolic breakdown, leading to a longer half-life and increased systemic exposure of the parent drug. nih.govresearchgate.net This enhanced metabolic stability of a deuterated compound like this compound could be advantageous in targeted delivery systems, allowing for a more sustained release and action at the intended biological target.
Furthermore, the potential anti-proliferative and apoptosis-modulating effects of lercanidipine in certain cancer cells suggest a possible role for its deuterated analog in oncology. mdpi.com Targeted drug delivery systems, such as nanoparticle-mediated approaches, are being actively explored to deliver chemotherapeutic agents directly to tumors. mdpi.com A deuterated version of lercanidipine could potentially be incorporated into such systems to enhance the efficacy of traditional chemotherapy by modulating drug resistance mechanisms or by exerting direct anticancer effects. mdpi.com
Table 1: Potential Advantages of this compound in Targeted Drug Discovery
| Feature | Potential Advantage | Rationale |
| Improved Metabolic Stability | Increased drug exposure at the target site. | The kinetic isotope effect can slow down CYP3A4-mediated metabolism of the dihydropyridine (B1217469) ring. wikipedia.orgnih.gov |
| Enhanced Pharmacokinetic Profile | More predictable and sustained drug release from delivery systems. | A longer half-life can lead to more consistent therapeutic concentrations. nih.gov |
| Potential for Novel Applications | Use in combination with targeted cancer therapies. | Lercanidipine has shown potential to enhance the efficacy of certain anticancer drugs. mdpi.com |
Integration of Deuterated Analogs in Systems Pharmacology and Omics Research
Systems pharmacology is an emerging field that integrates systems biology and pharmacology to understand drug action and discovery from a holistic perspective. nih.govmdpi.com This approach considers the complex interactions of a drug with multiple targets and pathways within a biological system. Deuterated analogs like this compound are valuable tools in this context, particularly in the fields of metabolomics and proteomics, which are key components of "omics" research. nih.govnih.gov
In metabolomics, which is the comprehensive study of metabolites in a biological system, stable isotope labeling is a powerful technique. mdpi.com this compound can be used as an internal standard in quantitative analyses to accurately measure the levels of the non-deuterated drug and its metabolites in biological samples. nih.govresearchgate.net This is crucial for building accurate pharmacokinetic models within a systems pharmacology framework. Furthermore, by tracing the metabolic fate of the deuterated compound, researchers can gain a more detailed understanding of the metabolic pathways involved and how they might be altered by disease or co-administered drugs.
Similarly, in proteomics, which focuses on the large-scale study of proteins, stable isotope labeling is a cornerstone of quantitative approaches. nih.govresearchgate.netnih.govspringernature.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isotope-Coded Affinity Tags (ICAT) rely on the mass difference introduced by stable isotopes to compare protein abundance between different samples. researchgate.net While not a direct application of this compound itself, the principles of stable isotope labeling are fundamental to the quantitative proteomics studies that are essential for understanding the broader effects of a drug on cellular protein expression. By understanding how lercanidipine affects the proteome, researchers can uncover novel mechanisms of action and potential off-target effects, which is a key goal of systems pharmacology. researchgate.net
Innovations in Analytical Techniques for Isotopic Characterization
The precise characterization and quantification of deuterated compounds are essential for their effective use in research. Innovations in analytical techniques are continuously improving the ability to analyze these isotopic analogs with high sensitivity and specificity.
One of the most significant advancements is in the field of mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC). nih.govresearchgate.net UPLC-MS/MS methods have been developed for the determination of lercanidipine in human plasma, where this compound serves as an ideal internal standard. nih.govresearchgate.net The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification. nih.gov
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that provides information on protein conformation and dynamics. nih.gov While not a direct analysis of this compound, this method utilizes deuterium to probe the structure of target proteins, such as the L-type calcium channels that lercanidipine interacts with. drugbank.comnih.gov By comparing the rate of deuterium exchange in the presence and absence of the drug, researchers can map the binding site and understand how the drug affects the protein's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for the characterization of deuterated compounds. nih.govresearchgate.net Natural abundance deuterium NMR spectroscopy can be used to determine the site and extent of deuteration in a molecule. researchgate.net Advanced NMR techniques can provide detailed information about the structure and dynamics of both the deuterated drug and its biological targets. nih.gov
Table 2: Advanced Analytical Techniques for Deuterated Compounds
| Technique | Application for this compound and Deuterated Dihydropyridines |
| UPLC-MS/MS | Quantitative bioanalysis of lercanidipine, using this compound as an internal standard for improved accuracy and precision. nih.govresearchgate.net |
| HDX-MS | Probing the conformational changes in target proteins (e.g., calcium channels) upon binding of dihydropyridines. nih.gov |
| NMR Spectroscopy | Structural characterization of this compound and studying its interaction with biological macromolecules. nih.govresearchgate.net |
Computational and In Silico Modeling of Deuterated Compound Interactions
Computational and in silico modeling have become indispensable tools in drug discovery and development, allowing researchers to predict and rationalize the interactions between drugs and their biological targets at a molecular level. These methods are being increasingly applied to understand the effects of deuteration on drug behavior.
Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of this compound to the L-type calcium channel. researchgate.netmdpi.com By comparing the simulated interactions of the deuterated and non-deuterated forms, researchers can investigate whether the subtle changes in bond length and vibrational frequencies caused by deuterium substitution affect the binding affinity or the dynamics of the drug-receptor complex. nih.gov While often assumed to be negligible, these subtle changes could potentially influence the drug's potency or duration of action.
In silico models can also be used to predict the pharmacokinetic properties of deuterated compounds. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of deuterated analogs with their metabolic stability or binding affinity. nih.gov These models can help to guide the design of new deuterated compounds with improved properties. Furthermore, computational approaches are being developed to predict protein-protein interactions in crowded cellular environments, which can be influenced by the presence of small molecules like drugs. nih.govmdpi.com Understanding how this compound might modulate these interaction networks is a key aspect of a systems-level understanding of its effects.
The integration of in silico modeling with experimental data from analytical techniques provides a powerful approach to understanding the complex behavior of deuterated compounds. frontiersin.org This synergy can accelerate the development of new and improved deuterated dihydropyridines for a variety of therapeutic applications.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Lercanidipine-d3 in biological matrices, and what parameters ensure methodological rigor?
- Methodological Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated analogs as internal standards. Key validation parameters include:
- Linearity : Calibration curves (e.g., 1–500 ng/mL) with R² ≥ 0.98.
- Precision/Accuracy : Intra- and inter-day variability ≤15% (≤20% at LLOQ).
- Recovery : Assessed via spiked matrices (plasma, tissue homogenates) to evaluate extraction efficiency.
- Matrix Effects : Normalized using this compound to correct ion suppression/enhancement .
Q. How does deuterium labeling in this compound influence its physicochemical properties compared to the protiated form?
- Methodological Answer : Deuterium incorporation alters bond strength (C-D vs. C-H), potentially affecting metabolic stability. Key assessments include:
- Metabolic Stability : Incubate with liver microsomes; compare half-life (t₁/₂) of Lercanidipine vs. This compound.
- Chromatographic Behavior : Validate retention time shifts (<5%) to ensure co-elution with protiated analytes.
- Mass Spectral Differentiation : Monitor unique mass transitions (e.g., m/z 612 → 280 for this compound vs. m/z 609 → 277 for protiated form) .
Advanced Research Questions
Q. What experimental design strategies mitigate cross-talk when using this compound in multi-analyte LC-MS/MS panels?
- Methodological Answer :
- Mass Transition Optimization : Avoid overlapping Q1/Q3 transitions using software tools (e.g., Skyline) to isolate unique precursor/product ions.
- Chromatographic Separation : Employ UPLC with sub-2µm particles (e.g., C18 columns) and gradient elution (5–95% acetonitrile in 5 min) to resolve co-eluting analytes.
- Cross-Validation : Spike this compound into blank matrices to confirm absence of interference from endogenous compounds .
Q. How can researchers address discrepancies in this compound recovery rates across heterogeneous tissue samples (e.g., liver vs. brain)?
- Methodological Answer :
- Matrix-Specific Optimization :
- Homogenization : Use tissue-specific buffers (e.g., PBS for liver, RIPA for brain) to improve extraction efficiency.
- Internal Standard Calibration : Normalize recovery using tissue-matched calibration curves.
- Statistical Analysis : Apply ANOVA to identify significant inter-tissue variability (p < 0.05) and adjust recovery thresholds accordingly.
- Validation : Replicate experiments with alternative internal standards (e.g., Lercanidipine-¹³C) to confirm deuterium-related artifacts .
Q. What are the best practices for integrating this compound into pharmacokinetic (PK) studies to ensure robust data interpretation?
- Methodological Answer :
- Study Design :
- Dosing : Administer this compound as a tracer (e.g., 0.1 mg/kg IV) alongside unlabeled drug.
- Sampling : Collect serial blood/tissue samples (0–24h) to assess distribution and clearance.
- Data Analysis :
- Compartmental Modeling : Use software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, and t₁/₂.
- Correction Factors : Apply deuterium isotope effect (DIE) adjustments if metabolic ratios deviate >10% from protiated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
